REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:3]=1N.N([O-])=O.[Na+].C(OC([S-])=[S:18])C.[K+].[N+](=S=C([S-])O)=[N-]>Cl.O>[Br:1][C:2]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:3]=1[SH:18] |f:1.2,3.4|
|
Name
|
|
Quantity
|
325 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C=C(C=C1)F
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
330 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
diazonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
330 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=S)[S-].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
diazoxanthate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=S=C(O)[S-]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 60° Centigrade
|
Type
|
TEMPERATURE
|
Details
|
cooled again to 0° Centigrade
|
Type
|
ADDITION
|
Details
|
were added dropwise while the temperature
|
Type
|
CUSTOM
|
Details
|
was kept below 4°
|
Type
|
WAIT
|
Details
|
The reaction mixture was then left
|
Type
|
CUSTOM
|
Details
|
at 0°
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
At temperature below 60° Centigrade there
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
was stirred for 30 minutes at 60° Centigrade
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
The ether phase was separated
|
Type
|
WASH
|
Details
|
washed successively with 2N sodium hydroxide solution and water
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 1 liter of 96% ethanol
|
Type
|
ADDITION
|
Details
|
400 grams of potassium hydroxide were added cautiously
|
Type
|
TEMPERATURE
|
Details
|
under reflux, whereupon the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
Water was added
|
Type
|
CUSTOM
|
Details
|
the ethanol evaporated
|
Type
|
ADDITION
|
Details
|
600 milliliters of concentrated hydrochloric acid and 50 grams of zink were added
|
Type
|
DISTILLATION
|
Details
|
the mixture steam distilled
|
Type
|
EXTRACTION
|
Details
|
The distillate was extracted with ether
|
Type
|
CUSTOM
|
Details
|
the ether phase separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled at 35 mm Hg
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)F)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 g | |
YIELD: CALCULATEDPERCENTYIELD | 45.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |